molecular formula C17H16N2O B14620899 1-Methyl-3-(4-methylphenyl)-5-phenyl-1H-pyrazol-4-ol CAS No. 60627-41-0

1-Methyl-3-(4-methylphenyl)-5-phenyl-1H-pyrazol-4-ol

Cat. No.: B14620899
CAS No.: 60627-41-0
M. Wt: 264.32 g/mol
InChI Key: QHQBKXDQWISXAA-UHFFFAOYSA-N
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Description

1-Methyl-3-(4-methylphenyl)-5-phenyl-1H-pyrazol-4-ol is an organic compound with a complex structure that includes a pyrazole ring substituted with methyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(4-methylphenyl)-5-phenyl-1H-pyrazol-4-ol typically involves the reaction of appropriate hydrazines with diketones or β-ketoesters. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating under reflux to facilitate the formation of the pyrazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(4-methylphenyl)-5-phenyl-1H-pyrazol-4-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydropyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce hydropyrazoles.

Scientific Research Applications

1-Methyl-3-(4-methylphenyl)-5-phenyl-1H-pyrazol-4-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(4-methylphenyl)-5-phenyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-Methyl-3-phenyl-5-(4-methylphenyl)-1H-pyrazol-4-ol
  • 1-Methyl-3-(4-chlorophenyl)-5-phenyl-1H-pyrazol-4-ol
  • 1-Methyl-3-(4-methoxyphenyl)-5-phenyl-1H-pyrazol-4-ol

Comparison: Compared to these similar compounds, 1-Methyl-3-(4-methylphenyl)-5-phenyl-1H-pyrazol-4-ol may exhibit unique properties such as different reactivity patterns or biological activities

Properties

CAS No.

60627-41-0

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

1-methyl-3-(4-methylphenyl)-5-phenylpyrazol-4-ol

InChI

InChI=1S/C17H16N2O/c1-12-8-10-13(11-9-12)15-17(20)16(19(2)18-15)14-6-4-3-5-7-14/h3-11,20H,1-2H3

InChI Key

QHQBKXDQWISXAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2O)C3=CC=CC=C3)C

Origin of Product

United States

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